2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyranochromene core, and an amino group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to form the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group and benzodioxole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Medicine: Explored for its anticancer activity, particularly against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, it may induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities, such as antioxidant and antibacterial properties.
Indole-based compounds: Indoles with similar structural features have been studied for their anticancer properties.
Uniqueness
What sets 2-amino-4-(2H-1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C20H12N2O5 |
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Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H12N2O5/c21-8-12-16(10-5-6-14-15(7-10)25-9-24-14)17-18(27-19(12)22)11-3-1-2-4-13(11)26-20(17)23/h1-7,16H,9,22H2 |
InChI Key |
ICSHLBYAACDPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
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